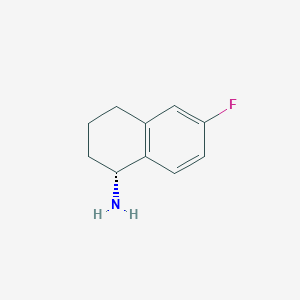

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSXXAELLQXOQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230445 | |

| Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057246-78-2 | |

| Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057246-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine chemical properties

An In-depth Technical Guide to (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications

Introduction

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral primary amine that represents a significant building block, or synthon, in the landscape of modern medicinal chemistry. Its rigid, fused-ring structure combined with the specific (1R) stereochemistry and the presence of a fluorine atom makes it a highly valuable intermediate for the development of novel therapeutics. The tetralin scaffold is a well-established pharmacophore, most notably found in the selective serotonin reuptake inhibitor (SSRI) Sertraline, which underscores the therapeutic potential of this structural class.[1]

The strategic placement of a fluorine atom is a widely used tactic in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and handling of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, designed for researchers, scientists, and professionals in drug development who seek to leverage this molecule in their discovery programs.

Molecular Structure and Stereochemistry

The defining features of this molecule are its tetrahydronaphthalene core, a primary amine at the C1 position, a fluorine substituent at the C6 position of the aromatic ring, and a specific absolute stereochemistry at the C1 chiral center.

The IUPAC name for this compound is (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The "(1R)" designation is crucial, as stereoisomers of a drug can have vastly different pharmacological activities, potencies, and toxicological profiles. Control over this chiral center during synthesis is paramount for producing a single-enantiomer active pharmaceutical ingredient (API).

Caption: Structure of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, we can compile known data and make informed predictions based on its structure and related analogues.

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₀H₁₂FN | [3][4] |

| Molecular Weight | 165.21 g/mol | [3] |

| CAS Number | 1220039-98-4 (Racemate) | [3] |

| Appearance | Not specified; likely a liquid or low-melting solid | Based on analogues like α-tetralone.[5] |

| Purity | Typically >95% | From commercial suppliers.[3] |

| Solubility | Predicted to be poorly soluble in water | The hydrophobic tetralin core dominates. Analogues are known to have low water solubility.[5] |

| pKa | ~9-10 (Predicted) | The primary amine is expected to have a pKa typical of alkylamines, making it basic. |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

Spectroscopic Profile for Structural Elucidation

The identity and purity of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine are confirmed through a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum provides clear diagnostic peaks. The causality behind these absorptions lies in the vibrational frequencies of specific bonds.

-

N-H Stretch: Two distinct, sharp-to-medium bands are expected in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (R-NH₂). This two-band pattern is a definitive marker for a primary amine.[6][7]

-

N-H Bend: A bending vibration (scissoring) for the N-H bonds should appear in the 1650-1580 cm⁻¹ range.[6]

-

Aromatic C=C Stretch: Multiple sharp peaks will be present between 1600-1450 cm⁻¹.

-

C-N Stretch: A moderate absorption between 1335-1250 cm⁻¹ is characteristic of an aromatic amine C-N bond.[6]

-

C-F Stretch: A strong, prominent band is expected in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise connectivity and stereochemistry.

-

¹H NMR:

-

Aromatic Protons (3H): Signals will appear in the ~7.0-7.5 ppm region. The fluorine at C6 will cause complex splitting patterns (coupling) with the adjacent aromatic protons.

-

Benzylic Proton (1H, C1-H): A multiplet around ~4.0-4.5 ppm. This proton is deshielded by both the adjacent aromatic ring and the nitrogen atom.

-

Aliphatic Protons (6H, C2-H₂, C3-H₂, C4-H₂): A series of complex multiplets are expected between ~1.5-3.0 ppm. The protons on C2 are diastereotopic and will show complex splitting.[7][8]

-

Amine Protons (2H, NH₂): A broad singlet that can appear over a wide range (~1.0-3.0 ppm). Its chemical shift is highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with D₂O, a classic validation test.[7][8]

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six signals are expected in the ~110-150 ppm region. The carbon attached to fluorine (C6) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. Other aromatic carbons will show smaller C-F couplings.

-

Benzylic Carbon (C1): The carbon bearing the amine group will be found around ~50-60 ppm.[7]

-

Aliphatic Carbons (C2, C3, C4): These signals will appear in the upfield region, typically between ~20-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The compound has one nitrogen atom, so according to the Nitrogen Rule, its molecular weight will be an odd number. The molecular ion peak is expected at m/z = 165.[9]

-

Key Fragmentation: A common fragmentation pathway for amines is alpha-cleavage. For this molecule, fragmentation of the aliphatic ring is likely. The loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage of the C2-C3 bond would result in a fragment at m/z = 136.

Synthesis, Reactivity, and Handling

Synthetic Workflow: Reductive Amination

A standard and reliable method for synthesizing tetralin amines is the reductive amination of the corresponding ketone precursor, 6-fluoro-1-tetralone. The key challenge in this synthesis is achieving enantioselectivity to isolate the desired (1R) isomer.

Step-by-Step Protocol Outline:

-

Imine Formation: 6-fluoro-1-tetralone is reacted with an ammonia source (e.g., ammonium acetate) or hydroxylamine to form the corresponding imine or oxime in situ. This reaction is typically catalyzed by a mild acid and involves the removal of water to drive the equilibrium.

-

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond.

-

For Racemic Synthesis: A standard reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can be used. This will produce a 1:1 mixture of the (1R) and (1S) enantiomers.

-

For Enantioselective Synthesis: To obtain the (1R) isomer specifically, an asymmetric reduction is required. This can be achieved using a chiral catalyst or a stoichiometric chiral reducing agent. Alternatively, the racemic amine can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

-

Caption: General synthetic workflow for producing the target amine.

Chemical Reactivity

-

Basicity: The lone pair on the primary amine makes the molecule basic. It will readily react with acids to form ammonium salts, which are often crystalline solids with increased water solubility, a property useful for purification and handling.

-

Nucleophilicity: The amine is a good nucleophile and will react with a variety of electrophiles. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Safe Handling and Storage

As with any laboratory chemical, proper handling is essential. Based on safety data sheets for structurally related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][11]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5][11] If inhaled, move to fresh air.[5]

Conclusion

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined stereochemistry, the presence of a bioisosteric fluorine atom, and its versatile primary amine handle provide a powerful platform for constructing complex molecules with tailored pharmacological profiles. A thorough understanding of its chemical properties, spectroscopic fingerprints, and synthetic routes is the foundation for its successful application in the rigorous and demanding field of drug discovery. This guide serves as a technical resource to empower researchers to confidently and effectively utilize this valuable chiral building block in their quest for the next generation of therapeutics.

References

-

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C10H11F2N. PubChem. [Link]

-

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | C10H12FN. PubChem. [Link]

-

Spectroscopy of Amines. Oregon State University. [Link]

-

IR: amines. University of Calgary. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

- Improved synthesis of racemic sertraline.

- Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds.

-

Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ResearchGate. [Link]

-

Sertraline. PubChem. [Link]

Sources

- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 4. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | C10H12FN | CID 53407040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral fluoro-substituted aminotetralin of significant interest to researchers and professionals in drug development. This document delves into the molecule's structural and physicochemical properties, outlines robust synthetic strategies for its enantioselective preparation, details methods for its characterization, and explores its potential as a valuable building block in medicinal chemistry.

Introduction: The Significance of Chiral Fluorinated Aminotetralins

The 1-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants and dopamine receptor agonists[1]. The introduction of a fluorine atom to the aromatic ring can significantly modulate a molecule's physicochemical and pharmacological properties. Strategic fluorination is known to enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates[2][3].

Furthermore, chirality plays a pivotal role in drug-receptor interactions, with different enantiomers of a chiral drug often exhibiting vastly different pharmacological activities and toxicological profiles[4]. (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine combines these key structural features: a chiral amine on a tetralin framework and a fluorine substituent. This unique combination makes it a highly sought-after building block for the synthesis of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and metabolic diseases.

Molecular Structure and Physicochemical Properties

The molecular structure of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine consists of a tetrahydronaphthalene ring system with a fluorine atom at the 6-position of the aromatic ring and an amine group at the 1-position of the alicyclic ring. The "(1R)" designation specifies the absolute stereochemistry at the chiral center bearing the amine group.

Table 1: Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [5] |

| Molecular Weight | 165.21 g/mol | [5] |

| CAS Number | 1220039-98-4 (for racemic mixture) | [5] |

| Appearance | Expected to be a solid or oil at room temperature | Inferred |

| Chirality | (1R) enantiomer | Topic |

Enantioselective Synthesis

The enantioselective synthesis of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is paramount to its application in drug discovery. A logical and efficient synthetic strategy commences with the commercially available prochiral ketone, 6-fluoro-1-tetralone. The key transformation is the stereoselective introduction of the amine functionality at the C1 position with the desired (R) configuration. This can be achieved through several established methodologies, with the most common being a two-step process involving asymmetric reduction followed by conversion of the resulting alcohol to the amine.

Caption: Proposed synthetic pathway for (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine.

Step 1: Asymmetric Reduction of 6-Fluoro-1-tetralone

The cornerstone of this synthesis is the enantioselective reduction of 6-fluoro-1-tetralone to the corresponding (1S)-alcohol. This intermediate is crucial as its stereochemistry will dictate the final configuration of the amine. This transformation can be effectively carried out using well-established catalytic systems.

Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the asymmetric reduction of tetralones.

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of a suitable chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., (S,S)-Ts-DPEN), is prepared in an appropriate anhydrous solvent (e.g., isopropanol).

-

Reaction Setup: To a solution of 6-fluoro-1-tetralone in isopropanol (which also serves as the hydride source) is added the catalyst solution.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred under an inert atmosphere for a sufficient time to ensure complete conversion (typically monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 2: Conversion of the Chiral Alcohol to the Amine

The conversion of the (1S)-alcohol to the (1R)-amine requires a nucleophilic substitution with an amine source that proceeds with inversion of stereochemistry (an S(_N)2 reaction). A common and reliable method is the Mitsunobu reaction.

Protocol: Mitsunobu Reaction for Amination

-

Reaction Setup: To a solution of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) and a suitable nitrogen nucleophile (e.g., diphenylphosphoryl azide, DPPA, or phthalimide).

-

Reagent Addition: Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched, and the solvent is removed. The crude intermediate (azide or phthalimide) is then subjected to standard deprotection conditions. For an azide, reduction with a reagent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation will yield the primary amine. For a phthalimide, treatment with hydrazine hydrate is a common deprotection method.

-

Purification: The final (1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

An alternative and more atom-economical approach is the direct asymmetric reductive amination of 6-fluoro-1-tetralone using a chiral catalyst and an ammonia source, although this can be more challenging to optimize for high enantioselectivity.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 6.8-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. - Benzylic Proton (C1-H): A multiplet around 4.0-4.5 ppm. - Alicyclic Protons (C2, C3, C4): A series of multiplets between 1.5-3.0 ppm. - Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent. This signal will disappear upon D₂O exchange. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of 110-165 ppm. The carbon attached to fluorine (C6) will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings. - Benzylic Carbon (C1): A signal around 50-55 ppm. - Alicyclic Carbons (C2, C3, C4): Signals in the aliphatic region, typically between 20-40 ppm. |

| IR Spectroscopy | - N-H Stretch: A characteristic pair of bands for a primary amine in the region of 3300-3500 cm⁻¹. - C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹. - Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. - C-H Stretch: Aliphatic and aromatic C-H stretching bands around 2850-3100 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): An expected peak at m/z = 165.0954 for [C₁₀H₁₂FN]⁺. |

Applications in Drug Discovery and Medicinal Chemistry

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aminotetralin core is a well-established pharmacophore that can be further derivatized at the amine functionality to interact with a wide range of biological targets.

Caption: Potential applications of the title compound in drug discovery.

-

Central Nervous System (CNS) Agents: The structural similarity of aminotetralins to neurotransmitters like dopamine and serotonin makes them prime candidates for developing drugs targeting CNS disorders. The (1R) stereochemistry and the 6-fluoro substitution can be exploited to achieve selectivity and potency for specific receptor subtypes, potentially leading to novel antidepressants, anxiolytics, or antipsychotics with improved side-effect profiles[1][6].

-

Metabolic Disease Therapeutics: Aminotetralin derivatives have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a target for the treatment of obesity. The title compound serves as a key chiral starting material for the synthesis of such antagonists, where the amine group provides a handle for introducing further diversity.

-

Opioid Receptor Modulation: Research has shown that certain aminotetralin derivatives possess high affinity for opioid receptors, suggesting their potential in the development of novel analgesics for pain management[5]. The specific stereochemistry and substitution pattern of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine could lead to ligands with unique selectivity profiles for μ, δ, or κ opioid receptors.

The incorporation of fluorine at the 6-position is particularly advantageous as it can block a potential site of metabolism (para-hydroxylation) and enhance the compound's ability to cross the blood-brain barrier, a critical property for CNS-acting drugs[3].

Conclusion and Future Perspectives

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine represents a strategically important molecule for modern drug discovery. Its synthesis, while requiring careful stereochemical control, relies on well-established and scalable chemical transformations. As a chiral, fluorinated building block, it offers medicinal chemists a powerful tool to explore new chemical space and develop next-generation therapeutics with enhanced properties. Future research will likely focus on the development of more efficient and direct enantioselective synthetic routes and the exploration of its utility in the synthesis of novel ligands for a broader range of biological targets.

References

-

Schuisky, P., Federsel, H. J., & Tian, W. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. The Journal of organic chemistry, 77(13), 5503–5514. [Link]

-

Schuisky, P., Federsel, H. J., & Tian, W. (2012). Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations. The Journal of Organic Chemistry, 77(13), 5503-5514. [Link]

-

Reifenrath, W. G., & Fries, D. S. (1981). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry, 24(8), 959–963. [Link]

- Bunnelle, E. M., et al. (2010). Process for synthesis of amino-methyl tetralin derivatives. U.S.

- Wang, Y., et al. (2016). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. Chinese Journal of Chemistry, 34(11), 1085-1111.

-

Płoska, A., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4192. [Link]

-

ResearchGate. Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations. [Link]

-

Kujawa, A., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(23), 16791. [Link]

-

Gundu, S., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European journal of medicinal chemistry, 71, 324–332. [Link]

-

Giannini, G. (2002). Fluorinated anthracyclines: synthesis and biological activity. Current medicinal chemistry, 9(8), 857–873. [Link]

-

PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-1-naphthylamine. [Link]

-

Kumar, S. (2018). Role of Chirality in Drugs. Organic and Medicinal Chemistry International Journal, 5(3). [Link]

Sources

- 1. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (A-68930)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, more commonly known as A-68930, is a potent and selective dopamine D1 receptor agonist.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling cascades, and physiological effects. By synthesizing data from numerous preclinical studies, this document aims to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential of D1 receptor modulation.

Introduction: Unveiling A-68930

A-68930 is a synthetic compound that has garnered significant interest for its selective activation of the dopamine D1 receptor.[2] Unlike the endogenous ligand dopamine, which activates all dopamine receptor subtypes, A-68930's specificity allows for the targeted investigation of D1 receptor function. The D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the brain regions responsible for motor control, reward, and cognition.[3][4] Its activation is crucial for these processes, and its dysfunction is implicated in various neurological and psychiatric disorders. This guide will dissect the intricate mechanism by which A-68930 elicits its effects, from receptor binding to cellular and behavioral outcomes.

Molecular Interaction with the Dopamine D1 Receptor

The cornerstone of A-68930's mechanism of action is its direct binding to and activation of the dopamine D1 receptor. The stereochemistry of A-68930 is critical for its high affinity and selectivity.[5][6]

Binding Affinity and Selectivity

A-68930 exhibits a high affinity for the dopamine D1 receptor, with reported EC50 values in the low nanomolar range.[5][7] This high affinity ensures potent receptor engagement even at low concentrations. Crucially, A-68930 demonstrates significant selectivity for the D1 receptor over the D2 receptor, with a much weaker agonist activity at D2 receptors.[5][6] This selectivity is paramount for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects associated with D2 receptor modulation.

| Parameter | Value | Receptor | Reference |

| EC50 | 2.5 nM | Dopamine D1 Receptor | [5][6] |

| EC50 | 3920 nM | Dopamine D2 Receptor | [5][7] |

Table 1: Binding affinities of A-68930 for dopamine D1 and D2 receptors.

Functional Activity: A Partial to Full Agonist

The functional activity of A-68930 has been characterized as both a partial and a full agonist, depending on the specific tissue and experimental model. In some systems, such as the fish retina dopamine-sensitive adenylate cyclase model, it acts as a partial agonist with an intrinsic activity of 66% compared to dopamine.[7] However, in the rat caudate-putamen model, it behaves as a full agonist.[7] This context-dependent activity is a key characteristic that influences its overall pharmacological profile.

Downstream Signaling Pathways

Activation of the D1 receptor by A-68930 initiates a cascade of intracellular signaling events, primarily mediated by the Gαs/olf subunit of the G protein.[4]

The Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway engaged by A-68930 upon binding to the D1 receptor is the canonical Gs-cAMP-PKA pathway.[4]

Experimental Protocol: In Vitro cAMP Accumulation Assay

-

Cell Culture: Culture human airway epithelial cells (e.g., NCI-H292) in appropriate media and conditions.

-

Treatment: Treat the cells with varying concentrations of A-68930 (e.g., 1 µM) for a specified time (e.g., 20 minutes).

-

Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 for cAMP accumulation.

This pathway proceeds as follows:

-

G Protein Activation: Ligand binding induces a conformational change in the D1 receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Studies have shown that A-68930 significantly increases intracellular cAMP levels.[8]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of its catalytic subunits.

Caption: Experimental workflow for measuring A-68930-induced CREB phosphorylation.

Physiological and Behavioral Effects

The activation of D1 receptors by A-68930 translates into a range of physiological and behavioral effects observed in preclinical models.

Effects on Locomotor Activity

In normal rats, A-68930 has been shown to elicit hyperactivity at lower doses. [7]However, other studies have reported sedative effects, particularly a reduction in ambulatory and rearing activity. [9]This suggests a complex, dose-dependent effect on motor control. In animal models of Parkinson's disease (e.g., 6-OHDA lesioned rats), A-68930 induces robust contralateral turning, a hallmark of D1 receptor stimulation in the denervated striatum. [7]

Anorectic and Antidepressant-like Effects

A-68930 has demonstrated anorectic effects in animal models, reducing food intake. [1][2]This is thought to be mediated by its action on feeding behaviors. Additionally, it has shown antidepressant-like effects in preclinical studies. [2]

Anti-inflammatory Effects

Recent research has uncovered a novel aspect of A-68930's mechanism of action: its anti-inflammatory properties. Studies have shown that A-68930 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. [10]This effect has been observed to be protective in models of acute lung injury. [10]

Conclusion

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (A-68930) is a powerful pharmacological tool and a potential therapeutic lead due to its potent and selective agonism at the dopamine D1 receptor. Its mechanism of action is centered on the activation of the Gs-cAMP-PKA signaling cascade, leading to downstream effects on gene expression and cellular function. The diverse physiological and behavioral outcomes, ranging from modulation of motor activity to anti-inflammatory effects, underscore the multifaceted role of the D1 receptor. A thorough understanding of A-68930's mechanism of action is crucial for leveraging its full potential in both basic research and the development of novel therapeutics for a range of disorders.

References

-

Al-Naser, H. A., & Cooper, S. J. (1994). A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat. Behavioural Pharmacology, 5(2), 210–218. [Link]

-

Kebabian, J. W., Briggs, C., Britton, D. R., Asin, K., DeNinno, M., MacKenzie, R. G., McKelvy, J. F., & Schoenleber, R. (1990). A68930: A Potent and Specific Agonist for the D-1 Dopamine Receptor. American Journal of Hypertension, 3(6 Pt 2), 40S–42S. [Link]

-

A-68930. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Kebabian, J. W., Britton, D. R., DeNinno, M. P., Haskell, R., Schoenleber, R., & MacKenzie, R. G. (1990). A68930: A Potent and Specific Agonist for the D-l Dopamine Receptor. American Journal of Hypertension, 3(6), 40S-42S. [Link]

-

DeNinno, M. P., Schoenleber, R., MacKenzie, R., Britton, D. R., Asin, K. E., Briggs, C., Trugman, J. M., Ackerman, M., Artman, L., Bednarz, L., et al. (1991). A68930: a potent agonist selective for the dopamine D1 receptor. European Journal of Pharmacology, 199(2), 209–219. [Link]

-

Dopamine receptor D1. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Salmi, P., & Ahlenius, S. (2000). Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior. Neuroscience Letters, 283(1), 65-68. [Link]

-

Matsuyama, N., Shibata, S., et al. (2018). The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium. Respiratory Research, 19(1), 53. [Link]

-

Wang, T., Chen, F., et al. (2016). Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury. Spinal Cord, 54(11), 951-956. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews, 63(1), 182-217. [Link]

Sources

- 1. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-68930 - Wikipedia [en.wikipedia.org]

- 3. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral amine, (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its spectroscopic properties is crucial for researchers, scientists, and drug development professionals for structural confirmation, purity assessment, and quality control. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations.

Molecular Structure and Spectroscopic Overview

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint: a chiral benzylic amine, a tetralin scaffold, and a fluorine substituent on the aromatic ring. Each of these components contributes characteristically to the NMR, IR, and MS spectra.

Caption: Molecular structure and key features influencing the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic, benzylic, and aliphatic protons. The chirality at the C1 position renders the geminal protons at C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with geminal coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-8 | ~7.15 | d | J(H8-H7) ≈ 8.5 | Ortho to the aliphatic ring, deshielded. |

| H-7 | ~6.85 | dd | J(H7-H8) ≈ 8.5, J(H7-F) ≈ 8.5 | Ortho to both H-8 and the fluorine atom. |

| H-5 | ~6.75 | dd | J(H5-F) ≈ 10.0, J(H5-H7) ≈ 2.5 | Ortho to the fluorine atom and meta to H-7. |

| H-1 | ~4.10 | t | J(H1-H2) ≈ 6.0 | Benzylic proton, deshielded by the adjacent nitrogen and aromatic ring. |

| H-4a, H-4e | ~2.90 - 2.70 | m | - | Benzylic protons, complex multiplicity due to coupling with H-3 protons. |

| H-2a | ~2.05 | m | - | Axial proton, diastereotopic. |

| H-3a, H-3e | ~1.90 - 1.70 | m | - | Aliphatic protons. |

| H-2e | ~1.60 | m | - | Equatorial proton, diastereotopic. |

| -NH₂ | ~1.50 | br s | - | Exchangeable protons, signal may be broad and its position is concentration-dependent.[1] |

Experimental Causality:

-

Solvent Choice: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking.

-

Chirality: The presence of the chiral center at C1 is confirmed by the observation of distinct signals for the diastereotopic protons at C2 and C4.

-

D₂O Exchange: Addition of a few drops of D₂O to the NMR tube will cause the -NH₂ signal to disappear, confirming its assignment.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The fluorine substituent will induce C-F coupling, which can be observed as doublets for the carbons in close proximity to the fluorine atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) | J(C-F) (Hz) | Rationale |

| C-6 | ~161.5 | d, ¹J(C-F) ≈ 245 | Directly attached to fluorine, large one-bond coupling constant. |

| C-4a | ~138.0 | d, ³J(C-F) ≈ 7 | Aromatic quaternary carbon. |

| C-8a | ~135.5 | s | Aromatic quaternary carbon. |

| C-8 | ~128.0 | d, ³J(C-F) ≈ 8 | Aromatic CH. |

| C-5 | ~115.0 | d, ²J(C-F) ≈ 21 | Aromatic CH, ortho to fluorine. |

| C-7 | ~113.0 | d, ²J(C-F) ≈ 21 | Aromatic CH, ortho to fluorine. |

| C-1 | ~50.0 | s | Benzylic carbon attached to nitrogen. |

| C-2 | ~33.0 | s | Aliphatic CH₂. |

| C-4 | ~29.0 | s | Aliphatic CH₂. |

| C-3 | ~20.0 | s | Aliphatic CH₂. |

Experimental Causality:

-

Proton Decoupling: The spectrum is typically acquired with proton broadband decoupling to simplify the spectrum to single lines for each carbon, except for those coupled to fluorine.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2] For (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a single signal is expected for the fluorine atom.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale | | :--- | :--- | :--- | :--- | | F-6 | ~ -115 | m | - | Typical range for an aryl fluoride. The multiplicity will be complex due to coupling with H-5 and H-7.[3] |

Experimental Causality:

-

Reference Standard: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

-

Proton Coupling: The spectrum can be acquired with or without proton decoupling. The coupled spectrum provides valuable information about the neighboring protons.

Caption: A typical workflow for the complete NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aliphatic and aromatic portions, and the C-F bond.

Predicted IR Absorption Bands (Liquid Film):

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3380 - 3250 | Medium, two bands | N-H asymmetric and symmetric stretching | Characteristic of a primary amine.[4][5][6] |

| 3050 - 3010 | Medium to weak | Aromatic C-H stretching | Indicates the presence of the benzene ring. |

| 2950 - 2850 | Medium to strong | Aliphatic C-H stretching | From the CH₂ groups of the tetralin ring. |

| 1620 - 1580 | Medium | N-H bending (scissoring) | Confirms the primary amine functionality.[4][7] |

| 1500 - 1450 | Medium to strong | Aromatic C=C stretching | Skeletal vibrations of the benzene ring. |

| 1250 - 1020 | Medium to strong | C-N stretching | Aliphatic amine C-N bond vibration.[4] |

| 1250 - 1100 | Strong | C-F stretching | Characteristic absorption for an aryl fluoride. |

| 910 - 665 | Broad, medium | N-H wagging | Out-of-plane bending of the N-H bonds.[4] |

Experimental Causality:

-

Sample Preparation: The spectrum can be acquired as a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent like CCl₄.

-

Interpretation: The presence of two distinct peaks in the N-H stretching region is a definitive indicator of a primary amine.[8] The strong C-F stretch is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 165 | High | [M]⁺ | Molecular ion |

| 148 | Medium | [M - NH₃]⁺ | Loss of ammonia |

| 136 | High | [M - C₂H₅]⁺ | Retro-Diels-Alder (RDA) fragmentation of the tetralin ring is a characteristic pathway for tetralin derivatives.[9] |

| 132 | Medium | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom. |

| 115 | Medium | [C₉H₈]⁺ | Further fragmentation following RDA. |

Experimental Causality:

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a valuable fingerprint for the compound.

-

Fragmentation Pattern: The fragmentation of tetralin derivatives is well-documented.[9] The most characteristic fragmentation is the retro-Diels-Alder reaction, leading to the loss of ethene. The presence of the amine and fluorine substituents will influence the relative abundance of the fragments. For primary aliphatic amines, α-cleavage is a predominant fragmentation mode, which would involve the loss of an alkyl radical.[1]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using proton broadband decoupling. A 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A 45° pulse angle, a relaxation delay of 2 seconds, and 64 scans are generally sufficient.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase-correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine through NMR, IR, and MS provides a detailed and unambiguous confirmation of its structure. The interplay of its chiral center, primary amine, and fluorinated aromatic ring results in a unique and predictable set of spectral data. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently characterize and assess the quality of their material.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Hehre, W. J., Taft, R. W., & Topsom, R. D. (1976). Ground States of Conjugated Molecules. X. 19 F NMR Chemical Shifts in Aryl Fluorides. The Journal of Chemical Physics, 65(11), 4779-4786. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Scribd. IR Spectroscopy Tutorial: Amines: Summary. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 10-15. [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

Loudon, A. G., Maccoll, A., & Smith, D. (1970). Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles. Journal of the Chemical Society B: Physical Organic, 377-381. [Link]

-

DiRocco, D. A., & Rovis, T. (2012). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 77(22), 10452-10458. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. [Link]

-

DiRocco, D. A., & Rovis, T. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, NIH. [Link]

-

Loudon, A. G., Maccoll, A., & Smith, D. (1970). Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles. Journal of the Chemical Society B: Physical Organic, 377-381. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

ResearchGate. Spectroscopic data for compounds 1-6. [Link]

-

PubChem. (R)-1-Aminotetralin. [Link]

-

MacMillan, D. W. C. (2000). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 2(10), 1423-1425. [Link]

-

Wikipedia. 1-Aminotetralin. [Link]

-

Smyth, T., Ramachandran, V. N., & Smyth, W. F. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry, 2011, 832860. [Link]

-

The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]

-

Callis, P. R. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 88(4), 834-842. [Link]

-

Saprykin, A. I., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7629. [Link]

-

El-Gazzar, A. A. B. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Pharmaceuticals, 18(1), 1. [Link]

-

ResearchGate. Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. scribd.com [scribd.com]

- 9. Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of the 1-aminotetralin scaffold, a privileged structure in medicinal chemistry. As researchers and drug development professionals, understanding the fundamental physicochemical properties of any new chemical entity (NCE) is a non-negotiable prerequisite for its advancement. Among the most critical of these properties are solubility and stability. These two parameters dictate a compound's formulation possibilities, bioavailability, and shelf-life, ultimately influencing its therapeutic potential and commercial viability.[1]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This document serves as a practical roadmap for scientists tasked with generating a robust data package for this, or structurally similar, compounds.

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental work.

| Property | Value/Descriptor | Source |

| Chemical Formula | C₁₀H₁₂FN | [2][3] |

| Molecular Weight | 165.21 g/mol | [2][3] |

| Appearance | Solid (predicted) | - |

| pKa (Predicted) | ~9.5-10.5 (for the primary amine) | - |

| logP (Predicted) | ~2.0-2.5 | - |

Note: pKa and logP values are estimations based on the structure (a primary amine on a lipophilic scaffold) and have a significant impact on pH-dependent solubility and chromatographic behavior. Experimental determination is required for confirmation.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. We must differentiate between thermodynamic and kinetic solubility, as they provide different but equally vital insights for drug development. Thermodynamic solubility represents the true equilibrium concentration, crucial for formulation, while kinetic solubility is a high-throughput measure of precipitation that guides early-stage lead selection.[4]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[5][6]

Causality: The objective is to ensure the system reaches true equilibrium. This requires sufficient time (typically 24-48 hours), constant agitation, and precise temperature control. Using a range of pH-buffered solutions is critical for an amine-containing compound, as its ionization state, and therefore solubility, will be highly pH-dependent.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

-

Addition of Compound: Add an excess of (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[5]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[5]

-

Sample Collection & Separation: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by filtering through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described below.

Data Presentation: Expected Thermodynamic Solubility Profile

| Solvent System | pH | Temperature (°C) | Expected Solubility (µg/mL) |

| 0.1 N HCl | ~1.2 | 25 | High |

| Acetate Buffer | 4.5 | 25 | Moderate-High |

| Phosphate Buffer (PBS) | 7.4 | 25 | Low |

| Water | ~7.0 | 25 | Low |

| Ethanol | N/A | 25 | High |

| DMSO | N/A | 25 | Very High |

This table presents a hypothetical profile based on the compound's structure. The amine group's protonation at low pH would drastically increase aqueous solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment & Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity. It determines how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating analytical method .[7][8][9] By intentionally degrading the compound, we can generate its likely degradation products and ensure our analytical method can separate them from the parent compound, a critical aspect of specificity.[10][11]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality: The goal is to create a single chromatographic method that can resolve the parent peak from all potential process impurities and degradation products.[7] A gradient reversed-phase method is chosen for its ability to separate compounds with a range of polarities. UV detection is appropriate due to the aromatic naphthalene ring system, which is chromophoric.

Step-by-Step Methodology:

-

Column & Mobile Phase Screening:

-

Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Screen mobile phases such as Acetonitrile and Methanol with buffered aqueous phases (e.g., 0.1% Formic Acid, Ammonium Acetate buffer). The goal is to achieve good peak shape for the basic amine.

-

-

Gradient Optimization: Develop a gradient elution method to separate the parent compound from early-eluting polar degradants and late-eluting non-polar degradants.

-

Forced Degradation & Specificity Check:

-

Perform the forced degradation studies as described in the next section.

-

Inject samples from each stress condition into the HPLC system.

-

The method is deemed "stability-indicating" if the parent peak is spectrally pure (as determined by a photodiode array detector) and well-resolved from all degradation peaks.

-

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation Studies

Causality: The conditions are designed to simulate harsh environments a drug might encounter, accelerating degradation to reveal potential liabilities.[12][13] The choice of stressors targets common degradation pathways for small molecules.[1] Amines, for instance, are susceptible to oxidation.[12]

Step-by-Step Methodology:

For each condition, a solution of the compound (e.g., at 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. A control sample (unstressed) is kept under normal conditions.

-

Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60-80°C for several hours. The primary amine should be stable to hydrolysis, but this tests the overall scaffold.

-

Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60-80°C for several hours.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. This is a key stress test for the primary amine moiety.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105°C) for 24-48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis: After exposure, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[12]

Data Presentation: Illustrative Forced Degradation Results

| Stress Condition | % Degradation of Parent | No. of Degradant Peaks | Observations |

| 0.1 N HCl / 80°C | < 5% | 1 | Compound is highly stable to acid. |

| 0.1 N NaOH / 80°C | ~8% | 2 | Minor degradation observed. |

| 3% H₂O₂ / RT | ~15% | 3 (1 major) | Susceptible to oxidation. Major degradant likely N-oxide or related species. |

| Dry Heat / 105°C | < 2% | 0 | Thermally stable. |

| Photostability (ICH Q1B) | ~10% | 2 | Moderate photosensitivity. Requires light-protective packaging. |

Visualization: Forced Degradation & Method Development Logic

Caption: Logical workflow for stability-indicating method development.

Conclusion

The systematic evaluation of solubility and stability is a foundational pillar in the de-risking of any potential drug candidate. For (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, the protocols outlined in this guide provide a robust and scientifically-grounded pathway to generating the necessary data. By understanding its pH-dependent solubility, a rational formulation strategy can be developed. By elucidating its degradation pathways through forced degradation studies, a validated, stability-indicating analytical method can be established, ensuring that the purity, and thus the safety and efficacy, of the compound can be monitored throughout its lifecycle. This comprehensive characterization is indispensable for making informed decisions in the drug development process.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability Indicating HPLC Method Development: A Review. IJPPR.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Solubility Testing Equipment. American Pharmaceutical Review.

- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. CymitQuimica.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Forced Degrad

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | C10H12FN | CID 53407040. PubChem.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 3. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | C10H12FN | CID 53407040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijpsr.com [ijpsr.com]

- 9. irjpms.com [irjpms.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. acdlabs.com [acdlabs.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. pharmtech.com [pharmtech.com]

The Strategic Integration of Fluorine in Tetralin Amines: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transitioned from a niche strategy to a mainstream approach for enhancing pharmacological profiles.[1][2][3][4] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[2][4][5] When applied to privileged scaffolds like tetralin amines, fluorination can unlock novel biological activities and provide solutions to long-standing challenges in drug development.

This technical guide provides an in-depth exploration of the biological activities of fluorinated tetralin amines. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind synthetic choices and experimental designs, offering a framework for researchers, scientists, and drug development professionals to effectively harness the power of fluorination in this promising class of compounds.

The Tetralin Amine Scaffold: A Versatile Core for CNS and Beyond

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a key structural motif in numerous biologically active compounds. Its conformationally restricted, partially saturated bicyclic system provides a rigid scaffold that can effectively present pharmacophoric features, such as an amine group, in a defined spatial orientation. This is particularly advantageous for targeting receptors and enzymes within the central nervous system (CNS). Non-fluorinated tetralin amines have a rich history as serotonergic and dopaminergic agents, with applications as antidepressants, anxiolytics, and entactogens.

The introduction of fluorine to the tetralin core can dramatically modulate these activities by:

-

Altering Basicity: Fluorination can lower the pKa of the amine group, which can influence its ionization state at physiological pH and, consequently, its interaction with biological targets and its ability to cross the blood-brain barrier.[6]

-

Enhancing Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[2][4]

-

Modifying Lipophilicity: Strategic placement of fluorine can fine-tune the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

-

Inducing Favorable Conformations: The substitution of hydrogen with fluorine can alter the conformational preferences of the tetralin ring, potentially leading to a more favorable binding orientation with the target protein.[7]

Synthetic Strategies for Fluorinated Tetralin Amines: A Chemist's Perspective

The synthesis of fluorinated tetralin amines can be approached in several ways, each with its own set of advantages and challenges. The choice of synthetic route is often dictated by the desired position of the fluorine atom(s) and the overall complexity of the target molecule.

Late-Stage Fluorination

Introducing fluorine in the later steps of a synthetic sequence can be highly efficient for generating a diverse library of analogs from a common intermediate.

-

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group, such as a hydroxyl or a halide, with a fluoride source like diethylaminosulfur trifluoride (DAST) or silver fluoride (AgF).[8]

-

Electrophilic Fluorination: Reagents like Selectfluor® can be used to introduce fluorine onto electron-rich aromatic rings or enolates.[7]

Building Block Approach

Alternatively, the synthesis can commence with a pre-fluorinated starting material, which is then elaborated to construct the final tetralin amine. This strategy is often preferred when the desired fluorination pattern is not readily accessible through late-stage methods. A variety of fluorinated benzaldehydes, anilines, and other simple aromatic compounds are commercially available for this purpose.[8]

Ring Expansion Strategies

Innovative methods, such as the difluorinative ring expansion of fluorinated methyleneindanes, have emerged as powerful tools for accessing novel trifluorinated tetralins.[7] This particular strategy, catalyzed by a combination of a catalytic amount of an aryl iodide and a stoichiometric amount of an amine:HF complex, allows for the creation of unique substitution patterns that would be challenging to achieve through traditional methods.[7]

Biological Activities and Therapeutic Potential

While the body of literature specifically focused on fluorinated tetralin amines is still emerging, we can infer their likely biological activities by examining related compounds and the known effects of fluorination.

Anticancer Properties

Recent studies on thiazoline-tetralin hybrids have demonstrated that fluorinated derivatives exhibit significant anticancer activity.[9][10][11][12] For instance, a compound bearing a 4-fluorophenyl moiety displayed potent apoptosis-inducing effects against the A549 human lung carcinoma cell line, even at concentrations lower than the standard-of-care cisplatin.[9][10][11][12] This suggests that fluorinated tetralin amines could be promising candidates for the development of novel oncology therapeutics. The mechanism of action is hypothesized to involve the inhibition of DNA synthesis and the induction of apoptosis.[9][10][11]

Anticholinesterase Activity

The same study on thiazoline-tetralin derivatives also revealed that a 4-fluorophenyl substituted compound was the most potent inhibitor of acetylcholinesterase (AChE) among the series, with an inhibition of 49.92%.[9][10][11] This finding opens the door for the potential application of fluorinated tetralin amines in the treatment of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.

Modulation of CNS Receptors

Given the prevalence of the tetralin amine scaffold in CNS-active drugs, it is highly probable that fluorinated analogs will exhibit potent and selective activities at serotonin, dopamine, and norepinephrine transporters and receptors. The altered basicity and conformational effects induced by fluorine could lead to novel receptor interaction profiles, potentially resulting in improved efficacy and reduced side effects for conditions like depression, anxiety, and PTSD. The entactogenic properties of some tetralin amines could also be fine-tuned through fluorination to enhance their therapeutic potential in psychotherapy.[13]

Structure-Activity Relationship (SAR) Insights

Based on the available data and general principles of medicinal chemistry, we can propose the following SAR hypotheses for fluorinated tetralin amines:

-

Position of Fluorination: The location of the fluorine atom on the aromatic ring of the tetralin is critical. Fluorination at positions that are involved in key binding interactions with the target protein can significantly impact potency. For instance, in the thiazoline-tetralin series, a 4-fluoro substitution on a pendant phenyl ring was optimal for both anticancer and anticholinesterase activity.[9][10][11]

-

Degree of Fluorination: The number of fluorine atoms can also have a profound effect. While monofluorination is a common strategy, polyfluorination can lead to more dramatic changes in physicochemical properties. For example, the replacement of a [CH2-CH2] motif with a [CF2-CHF] group in the tetralin ring system removes conformational degeneracy and leads to a predictable half-chair conformation, which could be exploited for rational drug design.[7]

-

Nature of the Amine: The substitution pattern on the amine nitrogen (primary, secondary, or tertiary) will influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for biological activity.

Experimental Protocols

To facilitate research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anticancer activity of fluorinated tetralin amines against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, NIH/3T3)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Fluorinated tetralin amine compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated tetralin amine compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is used to determine the anticholinesterase activity of the synthesized compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Fluorinated tetralin amine compounds (dissolved in DMSO)

-

96-well microplates

-

Plate reader (412 nm)

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add:

-

140 µL of phosphate buffer (pH 8.0)

-